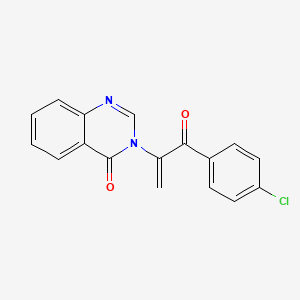

4(3H)-Quinazolinone, 3-(1-(4-chlorobenzoyl)ethenyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4(3H)-Quinazolinone, 3-(1-(4-chlorobenzoyl)ethenyl)- is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a quinazolinone core with a 4-chlorobenzoyl group and an ethenyl substituent, making it a unique structure with potential pharmacological properties.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4(3H)-Chinolinon, 3-(1-(4-Chlorbenzoyl)ethenyl)- umfasst typischerweise die folgenden Schritte:

Bildung des Chinolinon-Kerns: Dies kann durch Cyclisierung von Anthranilsäurederivaten mit Formamid oder seinen Derivaten unter sauren oder basischen Bedingungen erreicht werden.

Einführung der 4-Chlorbenzoyl-Gruppe: Der Chinolinon-Kern wird dann in Gegenwart einer Base wie Pyridin oder Triethylamin mit 4-Chlorbenzoylchlorid umgesetzt, um das 4-Chlorbenzoyl-Derivat zu bilden.

Addition der Ethenyl-Gruppe:

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab, wobei kontinuierliche Strömungsreaktoren und optimierte Reaktionsbedingungen eingesetzt werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von automatisierten Systemen und fortschrittlichen Reinigungstechniken, wie z. B. Chromatographie, kann die Effizienz des Produktionsprozesses weiter verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4(3H)-Chinolinon, 3-(1-(4-Chlorbenzoyl)ethenyl)- kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu entsprechenden Chinolinon-Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um reduzierte Chinolinon-Produkte zu erhalten.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der 4-Chlorbenzoyl-Gruppe, unter Verwendung von Nukleophilen wie Aminen oder Thiolen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Lithiumaluminiumhydrid in trockenem Ether.

Substitution: Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte, die gebildet werden

Oxidation: Oxidierte Chinolinon-Derivate.

Reduktion: Reduzierte Chinolinon-Produkte.

Substitution: Substituierte Chinolinon-Derivate mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht auf sein Potenzial als Enzyminhibitor oder Rezeptormodulator.

Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen, darunter entzündungshemmende, krebshemmende und antimikrobielle Aktivitäten.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 4(3H)-Chinolinon, 3-(1-(4-Chlorbenzoyl)ethenyl)- umfasst seine Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an das aktive Zentrum bindet, oder die Rezeptorfunktion modulieren, indem sie mit Rezeptorbindungsstellen interagiert. Diese Wechselwirkungen können zu verschiedenen biologischen Wirkungen führen, darunter die Hemmung der Zellproliferation, die Induktion von Apoptose oder die Modulation von Immunantworten.

Wirkmechanismus

The mechanism of action of 4(3H)-Quinazolinone, 3-(1-(4-chlorobenzoyl)ethenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4(3H)-Chinolinon: Die Stammverbindung ohne die 4-Chlorbenzoyl- und Ethenyl-Gruppen.

3-(4-Chlorbenzoyl)-4(3H)-Chinolinon: Eine ähnliche Verbindung mit nur der 4-Chlorbenzoyl-Gruppe.

3-(Ethenyl)-4(3H)-Chinolinon: Eine ähnliche Verbindung mit nur der Ethenyl-Gruppe.

Einzigartigkeit

4(3H)-Chinolinon, 3-(1-(4-Chlorbenzoyl)ethenyl)- ist aufgrund des Vorhandenseins sowohl der 4-Chlorbenzoyl- als auch der Ethenyl-Gruppe einzigartig, die im Vergleich zu seinen Analoga unterschiedliche pharmakologische Eigenschaften verleihen können. Die Kombination dieser Substituenten kann die Bindungsaffinität der Verbindung zu molekularen Zielstrukturen verbessern und ihre allgemeine biologische Aktivität steigern.

Eigenschaften

CAS-Nummer |

108664-34-2 |

|---|---|

Molekularformel |

C17H11ClN2O2 |

Molekulargewicht |

310.7 g/mol |

IUPAC-Name |

3-[3-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]quinazolin-4-one |

InChI |

InChI=1S/C17H11ClN2O2/c1-11(16(21)12-6-8-13(18)9-7-12)20-10-19-15-5-3-2-4-14(15)17(20)22/h2-10H,1H2 |

InChI-Schlüssel |

TWIZMHPAYRYPKE-UHFFFAOYSA-N |

Kanonische SMILES |

C=C(C(=O)C1=CC=C(C=C1)Cl)N2C=NC3=CC=CC=C3C2=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.